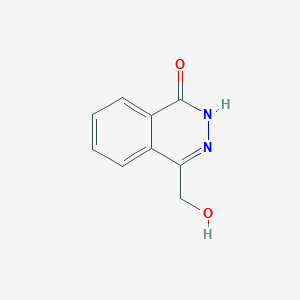

4-(hydroxymethyl)phthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

38933-79-8 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-(hydroxymethyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C9H8N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-4,12H,5H2,(H,11,13) |

InChI Key |

SPVIEWHOXUYOPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CO |

Origin of Product |

United States |

Synthetic Strategies for 4 Hydroxymethyl Phthalazin 1 2h One and Its Derivatives

Established Synthetic Pathways for the Phthalazin-1(2H)-one Core

The foundational phthalazin-1(2H)-one scaffold can be constructed through several reliable and well-established synthetic routes. These methods offer access to a wide array of substituted derivatives, including the target compound, 4-(hydroxymethyl)phthalazin-1(2H)-one.

Cyclocondensation Reactions of Precursors with Hydrazine (B178648) Derivatives

Cyclocondensation reactions represent the most common and versatile approach for the synthesis of the phthalazin-1(2H)-one core. These reactions involve the condensation of a suitable ortho-disubstituted benzene (B151609) derivative with a hydrazine derivative, leading to the formation of the heterocyclic ring in a single step.

Phthalic anhydride and its substituted analogs are readily available starting materials for the synthesis of phthalazin-1,4-diones, which can be subsequently converted to phthalazin-1(2H)-ones. The reaction of phthalic anhydride with hydrazine hydrate (B1144303) typically yields 2,3-dihydrophthalazine-1,4-dione. sciforum.net

A variety of phthalazinone derivatives can be synthesized from commercially available phthalic anhydride in a few steps. The reaction of phthalic anhydrides with hydrazine hydrate in the presence of acetic acid is a commonly employed method.

| Starting Material | Reagent | Product | Reference |

| Phthalic Anhydride | Hydrazine Hydrate | 2,3-Dihydrophthalazine-1,4-dione | sciforum.net |

| 4-Chlorophthalic Anhydride | Methylhydrazine | 8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione and 5-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione | sciforum.net |

A robust and widely used method for the synthesis of 4-substituted phthalazin-1(2H)-ones involves the cyclocondensation of 2-acylbenzoic acids with hydrazine or its derivatives. researchgate.netsyrris.com This approach allows for the direct introduction of a substituent at the 4-position of the phthalazinone ring. A simple one-pot, two-step process has been developed for this conversion. researchgate.net The reaction of o-aroylbenzoic acids with hydrazine hydrate and its derivatives yields the corresponding 2-substituted-4-aryl-1(2H)-phthalazinones. jcsp.org.pk

The reaction typically proceeds by heating the 2-acylbenzoic acid with a hydrazine derivative in a suitable solvent, such as ethanol or butanol. bu.edu.eg The versatility of this method is demonstrated by the wide range of substituents that can be tolerated on both the benzoic acid and the hydrazine moiety.

| 2-Acylbenzoic Acid Derivative | Hydrazine Derivative | Product | Reference |

| 2-Benzoylbenzoic acid | Hydrazine hydrate | 4-Phenyl-1(2H)-phthalazinone | jcsp.org.pk |

| 2-Acylbenzoic acids | Hydrazine | 4-Substituted phthalazin-1(2H)-ones | researchgate.net |

| 2-(4-Aminobenzoyl)-benzoic acid | Hydrazine hydrate | 4-(4-Aminophenyl)phthalazin-1-(2H)-one |

Phthalaldehydic acid, also known as 2-formylbenzoic acid, is a key precursor for the one-pot synthesis of 4-substituted and 2,4-disubstituted phthalazin-1(2H)-ones. This method offers an efficient and atom-economical route to the desired products. A one-pot synthesis of phthalazinones can be achieved through the reaction of 2-formylbenzoic acid with hydrazine hydrate.

A simple and environmentally friendly one-pot, water-mediated synthetic method has been described for the preparation of 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid and substituted phenyl hydrazines using oxalic acid as a catalyst. This method is advantageous due to its simplicity, short reaction times, easy work-up, and good yields.

| Precursor | Reagents | Product | Conditions | Yield | Reference |

| Phthalaldehydic acid | Phenylhydrazine, Oxalic acid | 2-Phenylphthalazin-1(2H)-one | Water, reflux, 20-30 min | 98% | |

| Phthalaldehydic acid | 4-Chlorophenylhydrazine, Oxalic acid | 2-(4-Chlorophenyl)phthalazin-1(2H)-one | Water, reflux, 20-30 min | 96% | |

| Phthalaldehydic acid | 4-Methylphenylhydrazine, Oxalic acid | 2-(4-Methylphenyl)phthalazin-1(2H)-one | Water, reflux, 20-30 min | 97% |

Reduction-Based Synthetic Routes

Another synthetic strategy to access phthalazin-1(2H)-ones involves the reduction of phthalazine-1,4-diones. This method is particularly useful when the corresponding dione is readily available, for instance, from the cyclocondensation of phthalic anhydride with hydrazine. The selective reduction of one of the two carbonyl groups is a key challenge in this approach.

While specific reducing agents for the direct conversion of 2,3-dihydrophthalazine-1,4-dione to phthalazin-1(2H)-one are not extensively detailed in the provided search results, the reduction of dicarbonyl compounds is a standard transformation in organic synthesis. Catalytic hydrogenation or the use of hydride-based reducing agents under controlled conditions could potentially achieve this selective reduction. For instance, the reduction of 1,4-diaryl-1,4-diones to the corresponding diols has been achieved using alcohol dehydrogenases, suggesting that enzymatic reductions could be a viable and stereoselective method. mdpi.com

| Starting Material | Reducing Agent/Method | Product | Reference |

| 2,3-Dihydrophthalazine-1,4-dione | Not specified | Phthalazin-1(2H)-one | General transformation |

| 1,4-Diaryl-1,4-diones | Alcohol Dehydrogenases | 1,4-Diaryl-1,4-diols | mdpi.com |

Ring Transformation Methodologies

The phthalazin-1(2H)-one scaffold can also be synthesized through the ring transformation of other heterocyclic systems. This approach can provide access to unique substitution patterns that may not be readily available through conventional cyclocondensation reactions.

One such method involves the conversion of 3-hydroxyisoindolin-1-ones to phthalazin-1(2H)-ones upon treatment with hydrazine. nih.gov The reaction between various substituted 3-hydroxyisoindolinones and hydrazine generally leads to the formation of phthalazinones in good yields. nih.gov For example, the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with hydrazine hydrate in refluxing propan-1-ol yields the corresponding benzo[f]phthalazinone derivative. nih.gov

Another ring transformation approach involves the reaction of 3,2-benzoxazin-4-ones with hydrazine derivatives. bu.edu.eg For instance, the reaction of 1-aryl-3,2-benzoxazin-4-ones with hydrazine in refluxing ethanol can yield bis-phthalazinones, while fusion with ammonium acetate can produce 4-aryl-1(2H)-phthalazinones.

| Starting Heterocycle | Reagent | Product | Reference |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Hydrazine hydrate | Benzo[f]phthalazin-1(2H)-one | nih.gov |

| 1-Aryl-3,2-benzoxazin-4-ones | Hydrazine hydrate | Bis-phthalazinone | |

| 1-Aryl-3,2-benzoxazin-4-ones | Ammonium acetate | 4-Aryl-1(2H)-phthalazinone |

Direct and Indirect Syntheses of 4-(Hydroxymethyl)phthalazin-1(2H)-one

The synthesis of 4-(hydroxymethyl)phthalazin-1(2H)-one can be approached through both direct functionalization of a pre-formed phthalazinone core and indirect methods involving the construction of the heterocyclic ring with the hydroxymethyl group or a precursor already in place.

Specific Multistep Preparations and Associated Yield Considerations

Multistep syntheses are a common approach to obtain functionalized phthalazinones, often starting from readily available precursors like 2-acylbenzoic acids or phthalic anhydride. longdom.orglongdom.org A general and adaptable multistep route to 4-substituted phthalazin-1(2H)-ones, which can be conceptually applied to the synthesis of 4-(hydroxymethyl)phthalazin-1(2H)-one, involves the initial formation of the phthalazinone ring followed by functionalization at the C4 position.

Another multistep approach could involve the initial synthesis of 2-acetylbenzoic acid, which upon reaction with hydrazine hydrate, yields 4-methylphthalazin-1(2H)-one. longdom.org Subsequent functionalization of the methyl group, as described above, would lead to the target compound. The yields for the initial condensation reaction to form the phthalazinone ring are often high.

A summary of a potential multistep synthesis is presented in the table below.

| Step | Reaction | Reagents and Conditions | Typical Yield |

| 1 | Formation of 4-methylphthalazin-1(2H)-one | 2-acetylbenzoic acid, hydrazine hydrate, ethanol, reflux | High |

| 2 | Bromination | N-bromosuccinimide, benzoyl peroxide, acetonitrile | Moderate to Good |

| 3 | Hydrolysis | Aqueous base or water | Variable |

Regioselective Hydroxymethylation of Phthalazin-1(2H)-one Derivatives

Direct and regioselective hydroxymethylation of the phthalazin-1(2H)-one core at the C4 position presents a more atom-economical approach. While direct hydroxymethylation of phthalazinones is not extensively documented, reactions involving formaldehyde (B43269) or its surrogates with active C-H bonds in other heterocyclic systems are known. wikipedia.orgacs.org The C4 position of the phthalazin-1(2H)-one ring is activated towards nucleophilic attack, which could potentially be exploited for a hydroxymethylation reaction.

A plausible, though not explicitly reported, method could involve the reaction of a suitable phthalazinone precursor with formaldehyde or a formaldehyde equivalent like paraformaldehyde. The reactivity of the phthalazinone core would likely require careful control of reaction conditions to achieve regioselectivity at the C4 position.

An alternative indirect strategy involves the use of a pre-functionalized starting material. For instance, a synthetic route could be designed starting from a phthalide derivative already bearing a hydroxymethyl or a protected hydroxymethyl group at the appropriate position. Cyclization of this precursor with hydrazine would then directly yield the desired 4-(hydroxymethyl)phthalazin-1(2H)-one.

Modern and Sustainable Synthetic Methodologies Applicable to the Core

Recent advancements in organic synthesis have focused on the development of more efficient and environmentally friendly methods. These modern approaches, including multicomponent reactions, C-H activation, and the use of green solvents and catalysts, are highly applicable to the synthesis of the 4-(hydroxymethyl)phthalazin-1(2H)-one core.

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govresearchgate.netresearchgate.net Several MCRs have been developed for the synthesis of phthalazinone derivatives. longdom.orglongdom.org

A common MCR approach for the synthesis of the phthalazinone core involves the condensation of a 2-formylbenzoic acid, a hydrazine, and a third component that introduces diversity at the C4 position. While direct incorporation of a hydroxymethyl group via an MCR might be challenging, a component bearing a masked hydroxyl function or a group that can be readily converted to a hydroxymethyl group could be employed.

One-pot syntheses, which involve sequential reactions in a single reactor without the isolation of intermediates, also contribute to more sustainable chemical processes. nih.gov For example, the synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids and hydrazine can be performed in a one-pot, two-step process. researchgate.net

The following table summarizes some multicomponent strategies for phthalazinone synthesis.

| Reaction Type | Components | Catalyst | Product |

| Three-component | Phthalhydrazide, aromatic aldehyde, malononitrile/ethyl cyanoacetate | Various | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives |

| Four-component | Phthalic anhydride, hydrazine hydrate, aldehyde, active methylene (B1212753) compound | Various | Fused phthalazinone derivatives |

Transition Metal-Catalyzed C-H Activation Approaches

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering a more step-economical and atom-economical alternative to traditional cross-coupling reactions. researchgate.netrsc.orgresearchgate.net The phthalazinone scaffold is well-suited for directed C-H activation, as the nitrogen and oxygen atoms can act as directing groups to guide the metal catalyst to a specific C-H bond. rsc.org

While direct hydroxymethylation via C-H activation is still a developing area, the introduction of other functional groups at various positions of the phthalazinone ring has been successfully demonstrated using catalysts based on palladium, rhodium, ruthenium, and copper. beilstein-journals.orgrsc.org For instance, the C8 position of the phthalazinone core has been functionalized through Rh(III)-catalyzed reactions. researchgate.net The development of new catalytic systems could enable the direct and regioselective C-H hydroxymethylation of the phthalazinone core in the future.

Environmentally Benign Solvent and Catalyst Systems

The principles of green chemistry encourage the use of environmentally benign solvents and catalysts to minimize the environmental impact of chemical synthesis. mdpi.com In the context of phthalazinone synthesis, several sustainable approaches have been reported.

Solvent-free and catalyst-free methods for the synthesis of phthalazinones have been developed, offering a highly atom-economical and environmentally friendly route. researchgate.netacs.orgresearchgate.net These reactions often proceed with high yields and purity, and the purification of the products can sometimes be achieved by simple crystallization. acs.orgresearchgate.net

The following table highlights some green approaches to phthalazinone synthesis.

| Approach | Key Feature | Example |

| Solvent-free synthesis | Reaction conducted without a solvent | Reaction of 2-acylbenzoic acids with hydrazines |

| Catalyst-free synthesis | Reaction proceeds without a catalyst | Thermal condensation of phthalaldehydic acid and hydrazine |

| Green solvent | Use of environmentally friendly solvents | Water-mediated synthesis of phthalazinones |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry, offering substantial improvements over conventional heating methods for the synthesis of heterocyclic compounds like 4-(hydroxymethyl)phthalazin-1(2H)-one and its derivatives. This technique aligns with the principles of green chemistry by enhancing reaction efficiency, reducing waste, and lowering energy consumption. The primary advantages observed in the synthesis of phthalazinones using microwave irradiation include dramatically reduced reaction times, increased product yields, and often, higher product purity. researchgate.nettandfonline.com

Research comparing conventional and microwave-assisted methods for the synthesis of various phthalazine (B143731) and phthalazinone derivatives consistently demonstrates the superiority of the latter. tandfonline.comtandfonline.com Conventional methods often require lengthy reaction times, sometimes extending up to 24 hours, to achieve moderate yields. researchgate.net In stark contrast, microwave-assisted protocols can frequently accomplish the same transformations in a matter of minutes, delivering good to excellent yields. This acceleration is attributed to the efficient and uniform heating of the reaction mixture at a molecular level, a hallmark of microwave dielectric heating. tandfonline.com

Detailed studies have highlighted these enhancements across a range of phthalazinone derivatives. For instance, the synthesis of certain derivatives saw reaction times decrease from several hours under conventional reflux conditions to just a few minutes under microwave irradiation, with a concurrent increase in chemical yield. This rapid, efficient approach is not only time-saving but also minimizes the potential for side-product formation that can occur with prolonged exposure to high temperatures.

The table below provides a comparative overview of reaction conditions and outcomes for the synthesis of phthalazinone derivatives using conventional heating versus microwave irradiation, based on findings from various studies.

| Product Type | Method | Reaction Time | Yield |

| Phthalazinone Derivatives | Conventional | ~24 hours | Moderate |

| Phthalazinone Derivatives | Microwave | 5-35 minutes | High/Excellent |

| Chlorophthalazine Derivatives | Conventional | Several hours | Good |

| Chlorophthalazine Derivatives | Microwave | Minutes | High |

This data underscores the transformative impact of microwave technology on the synthesis of this important class of compounds.

Furthermore, microwave-assisted synthesis can influence reaction pathways and product stability. In one study, a green microwave-assisted method was employed to synthesize the phthalazin-1-ol isomer, which exists in tautomeric equilibrium with the phthalazin-1(2H)-one form. nih.govnih.gov The use of microwave irradiation favored the formation of the thermodynamically more stable phthalazin-1-ol isomer, demonstrating that this technique can be a tool for achieving chemical selectivity in addition to accelerating reaction rates. nih.govnih.gov The efficiency of these green synthetic protocols makes them a highly attractive alternative to traditional chemical synthesis routes. researchgate.net

Chemical Transformations and Functionalization of 4 Hydroxymethyl Phthalazin 1 2h One

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group is a key functional handle, allowing for a variety of chemical conversions that modify the electronic and steric properties of the molecule.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of the 4-(hydroxymethyl)phthalazin-1(2H)-one can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.

Oxidation to 4-formylphthalazin-1(2H)-one (Aldehyde): Mild oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. These reactions are typically performed in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature.

Oxidation to 1-oxo-1,2-dihydrophthalazine-4-carboxylic acid (Carboxylic Acid): Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, and Jones reagent (CrO₃ in sulfuric acid). The resulting carboxylic acid is a valuable intermediate for further derivatization, such as esterification or amide bond formation. For instance, the synthesis of 4-hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid has been achieved through the reaction of pyromellitic acid with hydrazine (B178648), demonstrating the stability of the carboxylic acid functionality on the phthalazinone core. iucr.orgnih.govresearchgate.net

| Target Product | Typical Oxidizing Agent(s) | Common Solvent(s) | General Conditions |

|---|---|---|---|

| 4-formylphthalazin-1(2H)-one | Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Chloroform | Room Temperature |

| 1-oxo-1,2-dihydrophthalazine-4-carboxylic acid | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | Acetone, Water, Acetic Acid | 0 °C to Reflux |

Conversion to Halomethyl Derivatives

The hydroxyl group can be readily substituted by a halogen to form a reactive 4-(halomethyl)phthalazin-1(2H)-one intermediate. This conversion is a crucial step for subsequent nucleophilic substitution reactions. The most common derivatives are the chloromethyl and bromomethyl compounds.

4-(Chloromethyl)phthalazin-1(2H)-one: This derivative is typically synthesized by treating the starting alcohol with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is often performed in an inert solvent, sometimes with a catalytic amount of dimethylformamide (DMF).

4-Bromomethyl)phthalazin-1(2H)-one: Similarly, the bromomethyl analog can be prepared using reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and a dehydrating agent.

These halomethyl derivatives are significantly more reactive than the parent alcohol and serve as potent electrophiles.

| Target Product | Halogenating Agent | Typical Solvent | Byproducts |

|---|---|---|---|

| 4-(Chloromethyl)phthalazin-1(2H)-one | Thionyl Chloride (SOCl₂) | Dichloromethane, Toluene | SO₂, HCl |

| 4-(Bromomethyl)phthalazin-1(2H)-one | Phosphorus Tribromide (PBr₃) | Diethyl ether, Tetrahydrofuran | H₃PO₃ |

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic halide of 4-(halomethyl)phthalazin-1(2H)-one is highly susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. This reactivity is enhanced by the stability of the potential benzylic carbocation intermediate.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines yields aminomethyl derivatives.

Azide (B81097): Sodium azide (NaN₃) can be used to introduce an azidomethyl group, which can be further reduced to an aminomethyl group or used in click chemistry.

Cyanide: Nucleophilic attack by cyanide ions (e.g., from KCN or NaCN) produces the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Thiolates and Thiourea (B124793): These sulfur nucleophiles can be used to introduce thioether or isothiouronium salt functionalities, respectively.

Phthalimide (B116566): The Gabriel synthesis, using potassium phthalimide followed by hydrolysis, provides a classic route to the primary amine (aminomethyl derivative). mdpi.com

These substitution reactions are fundamental for building molecular complexity and are widely employed in the synthesis of pharmacologically active molecules. researchgate.net

Derivatization at the Phthalazinone Nitrogen Atoms

The phthalazinone ring contains two nitrogen atoms, N1 and N2. The N2 nitrogen, being part of a lactam (cyclic amide) structure, is the more common site for derivatization due to its nucleophilicity after deprotonation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-H proton of the phthalazinone can be removed by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate a nucleophilic anion. ekb.eg This anion readily reacts with various alkylating agents, such as alkyl halides or sulfates, in a polar aprotic solvent like DMF or acetone. ekb.egbeilstein-journals.org This process, known as N-alkylation, is a robust method for introducing alkyl chains onto the phthalazinone core. ekb.egnih.gov For example, reaction with ethyl chloroacetate (B1199739) in the presence of K₂CO₃ yields the corresponding ethyl ester derivative. nih.gov Similarly, using an excess of 1,2-dibromoethane (B42909) can lead to the formation of 2-(2-bromoethyl)phthalazinones. mdpi.com

N-Acylation: In a similar fashion, the phthalazinone nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces a carbonyl group linked to the N2 position, forming an N-acylphthalazinone derivative.

| Reaction Type | Electrophile | Base | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Ethyl Chloroacetate | K₂CO₃ | Acetone | N-Alkylphthalazinone (Ester) |

| N-Alkylation | 1,2-Dibromoethane | K₂CO₃ | DMF | N-Alkylphthalazinone (Bromoethyl) |

| N-Acylation | Acetyl Chloride | Pyridine | DCM | N-Acylphthalazinone |

Formation of N-Linked Heterocyclic Adducts

A powerful strategy for creating complex molecular architectures involves using the N2 atom as an anchor point to construct new heterocyclic rings. This is typically a multi-step process that begins with N-alkylation to introduce a side chain containing reactive functional groups.

A common approach involves first reacting the phthalazinone with an agent like ethyl chloroacetate, followed by treatment with hydrazine hydrate (B1144303) to form an acetohydrazide derivative (a side chain ending in -CONHNH₂). ekb.egnih.govnih.gov This hydrazide intermediate is a versatile precursor for synthesizing various N-linked five-membered heterocycles. fayoum.edu.eg

Oxadiazoles: Cyclization of the acetohydrazide with reagents like phosphorus oxychloride in the presence of an aromatic acid leads to the formation of 1,3,4-oxadiazole (B1194373) rings. ekb.eg

Triazoles: Reaction of the hydrazide with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can be cyclized to form triazolethiones. fayoum.edu.eg

Pyrazoles: Condensation of the acetohydrazide with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, results in the formation of N-linked pyrazole (B372694) or pyrazolone (B3327878) rings. fayoum.edu.eg

This methodology allows for the fusion of the phthalazinone scaffold with other important heterocyclic systems, greatly expanding the chemical space and potential biological activities of the resulting molecules. fayoum.edu.eg

Functionalization of the Phthalazinone Carbon Framework

The carbon skeleton of 4-(hydroxymethyl)phthalazin-1(2H)-one offers significant opportunities for structural modification. Both the aromatic benzene (B151609) ring and the carbonyl group of the pyridazinone ring can undergo various chemical reactions to introduce new functional groups and build molecular complexity.

The benzene portion of the phthalazinone ring system can be subjected to substitution reactions, although its reactivity is influenced by the deactivating nature of the fused heterocyclic ring.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) on the phthalazinone core involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The fused pyridazinone ring, containing a carbonyl group and two nitrogen atoms, generally acts as an electron-withdrawing group, thus deactivating the aromatic ring towards electrophilic attack. libretexts.org Consequently, harsher reaction conditions are often required compared to simple benzene derivatives. The directing effect of the fused ring system typically leads to substitution at the C-6 and C-8 positions. For instance, the nitration of 4-substituted-1(2H)-phthalazinones with a mixture of nitric acid and sulfuric acid has been shown to yield a mixture of nitro-substituted products. researchgate.net Specifically, nitration of 4-methyl-1(2H)-phthalazone primarily yields the 8-nitro derivative along with a smaller amount of the 5-nitro isomer. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is a powerful method for functionalizing the phthalazinone core, particularly when a suitable leaving group, such as a halogen, is present on the aromatic ring. libretexts.org This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org In the context of phthalazinones, a common strategy involves the initial conversion of a phthalazinone to a chlorophthalazine. Subsequent reaction of this chlorinated intermediate with various nucleophiles allows for the introduction of diverse functionalities. For example, 1-chlorophthalazine (B19308) derivatives readily react with nitrogen-based nucleophiles like piperidine, pyrrolidine, and benzylamine (B48309) to afford the corresponding amino-substituted phthalazines. researchgate.net

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Electrophilic | |||

| Nitration | HNO₃/H₂SO₄ | C-5, C-8 | Nitro-phthalazinone |

| Nucleophilic | |||

| Amination | Piperidine, Pyrrolidine, etc. (on a chloro-substituted ring) | C-X (where X is a leaving group) | Amino-phthalazinone |

The lactam carbonyl group at the C-1 position is a key site for chemical modification, enabling the conversion of the phthalazinone into other important heterocyclic systems. A primary transformation is the conversion of the lactam to a lactim via tautomerization, which can then be exploited for further reactions.

The most significant modification is the reaction of the phthalazinone with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction converts the C1-carbonyl group into a chloro substituent, yielding a 1-chlorophthalazine derivative. researchgate.netnih.gov This intermediate is highly valuable as it can subsequently undergo nucleophilic substitution reactions at the C1-position, allowing for the introduction of various substituents (e.g., alkoxy, amino, hydrazino groups).

Further modifications include the conversion of the carbonyl group to a thiocarbonyl or a selenocarbonyl. For instance, refluxing a 1-chlorophthalazine derivative with sodium hydroselenide (generated in situ from selenium and NaBH₄) can produce the corresponding phthalazine-1(2H)-selenone. nih.gov

| Reaction Type | Reagents | Functional Group Change | Product Type |

| Chlorination | POCl₃ or PCl₅ | C=O → C-Cl | 1-Chlorophthalazine |

| Selenation | NaBH₄/Se (on 1-chlorophthalazine) | C-Cl → C=Se | Phthalazine-1(2H)-selenone |

Scaffold Diversification through Subsequent Reactions of Key Intermediates

The functional groups introduced onto the 4-(hydroxymethyl)phthalazin-1(2H)-one scaffold can serve as handles for further chemical synthesis, leading to a wide array of more complex derivatives. Hydrazide derivatives, in particular, are exceptionally useful intermediates for building diverse heterocyclic systems. A key intermediate, such as a phthalazinone acetic acid hydrazide, can be synthesized from 4-(hydroxymethyl)phthalazin-1(2H)-one via a sequence of oxidation of the alcohol to a carboxylic acid, esterification, and subsequent treatment with hydrazine hydrate. ekb.egresearchgate.net

Hydrazide derivatives of phthalazinone are stable, crystalline solids that serve as versatile building blocks for constructing molecules containing additional nitrogen atoms, which is often desirable in pharmacologically active compounds.

The terminal -NH₂ group of the hydrazide moiety is nucleophilic and readily undergoes condensation reactions with various carbonyl compounds. researchgate.net This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, to produce the corresponding hydrazone (a type of Schiff base) in high yield. researchgate.netresearchgate.net A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse aryl and alkyl substituents.

Furthermore, reaction of hydrazide or hydrazino derivatives with 1,3-dicarbonyl compounds, such as acetylacetone, provides a classical route to pyrazole derivatives. researchgate.net The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to furnish the stable, aromatic pyrazole ring.

| Reactant | Co-reactant | Product Type | Heterocycle Formed |

| Phthalazinone Hydrazide | Aromatic/Aliphatic Aldehyde | Hydrazone (Schiff Base) | N/A |

| Phthalazinone Hydrazide | Aromatic/Aliphatic Ketone | Hydrazone (Schiff Base) | N/A |

| Hydrazinophthalazine | Acetylacetone (1,3-diketone) | Pyrazole derivative | Pyrazole |

Hydrazide derivatives are excellent precursors for the synthesis of fused triazole systems, which are prominent in medicinal chemistry. acgpubs.org Fused nih.govresearchgate.netuchile.cltriazolo[3,4-a]phthalazines can be synthesized from 1-hydrazinophthalazine, which can be prepared from the corresponding 1-chlorophthalazine. The reaction of 1-hydrazinophthalazine with reagents like formic acid, carbon disulfide, or cyanogen (B1215507) bromide provides the third atom (a carbon) required to close the five-membered triazole ring. longdom.org

A more modern and versatile approach to triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. mdpi.com In this context, a phthalazinone scaffold bearing an azide functionality can react with an alkyne (or vice versa) to form a 1,2,3-triazole ring. This reaction can be performed intramolecularly to generate fused triazole systems. mdpi.comrsc.org This method offers high efficiency and regioselectivity, making it a powerful tool for scaffold diversification.

Transformations of Hydrazide Derivatives

Synthesis of Other Fused Polycyclic Systems

The synthesis of fused polycyclic systems from 4-(hydroxymethyl)phthalazin-1(2H)-one is not extensively reported in a single step. A common and more viable strategy involves the conversion of the hydroxymethyl group into a more reactive leaving group, such as a halide. For instance, the transformation of 4-(hydroxymethyl)phthalazin-1(2H)-one into 4-(chloromethyl)phthalazin-1(2H)-one creates a potent electrophilic center at the methyl carbon.

This chlorinated intermediate serves as a key building block for subsequent intramolecular or intermolecular cyclization reactions. By reacting with various dinucleophiles, new rings can be annulated onto the phthalazinone core. For example, reaction with hydrazine derivatives can lead to the formation of fused triazole rings, while reaction with thiourea could yield fused thiazole (B1198619) systems. Research on related phthalazinone precursors has demonstrated the feasibility of such cyclization strategies to build diverse fused heterocycles, including pyrazole, thiadiazole, and tetrazine rings attached to the primary phthalazinone structure. fayoum.edu.eg

A general synthetic pathway is outlined below:

Activation Step: The hydroxyl group of 4-(hydroxymethyl)phthalazin-1(2H)-one is converted to a better leaving group. Chlorination using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields the reactive intermediate, 4-(chloromethyl)phthalazin-1(2H)-one.

Cyclization Step: The 4-(chloromethyl) intermediate is reacted with a suitable binucleophilic reagent. The nucleophile first displaces the chloride, and a subsequent intramolecular reaction by the second nucleophilic site on the same reagent leads to ring closure, forming a new fused polycyclic system. The specific nature of the resulting fused ring is determined by the choice of the binucleophilic reagent.

Mannich Reactions for Aminomethylation

The Mannich reaction is a fundamental organic transformation used for the aminomethylation of acidic protons. In the context of phthalazinones, this reaction typically involves the introduction of an aminomethyl group at the N-2 position of the lactam ring. The reaction proceeds via the condensation of formaldehyde (B43269), a primary or secondary amine, and the N-H group of the phthalazinone scaffold. This transformation provides a straightforward route to N-substituted phthalazinones, which are of significant interest in medicinal chemistry.

The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine, which then electrophilically attacks the nucleophilic N-2 nitrogen of the phthalazinone.

Dithiocarbamate (B8719985) Conjugation Strategies

Dithiocarbamates are an important class of compounds with a wide range of biological activities. Conjugating a dithiocarbamate moiety to the phthalazinone scaffold represents a key molecular hybridization strategy to develop new chemical entities. The synthesis of these conjugates typically proceeds through an amine precursor, which is then converted into the dithiocarbamate.

For a starting material like 4-(hydroxymethyl)phthalazin-1(2H)-one, this can be achieved via two primary routes:

Functionalization at the C-4 Position: The hydroxymethyl group is first converted to a 4-(aminomethyl) derivative. This can be accomplished by an initial conversion to a halomethyl group (e.g., bromomethyl), followed by nucleophilic substitution with an amine or ammonia. nih.gov

Functionalization at the N-2 Position: An aminoalkyl chain is attached to the N-2 nitrogen of the phthalazinone ring via N-alkylation with a suitable haloamine derivative.

Once the amino-functionalized phthalazinone is obtained, the dithiocarbamate is typically formed in a one-pot synthesis. This involves the reaction of the amine with carbon disulfide in the presence of a base, which generates a dithiocarbamate salt. This intermediate is then immediately quenched by an electrophile, such as a benzyl (B1604629) or propargyl bromide, to yield the final, stable dithiocarbamate conjugate. nih.gov This method allows for the creation of a diverse library of compounds by varying the electrophile used in the final step.

The table below presents data on representative phthalazinone-dithiocarbamate hybrids synthesized using this strategy, illustrating the structural variations that can be achieved.

| Compound ID | Position of Dithiocarbamate | Amine Precursor | Electrophile Quench | Final Structure Moiety |

|---|---|---|---|---|

| Hybrid A | N-2 | 2-(2-Aminoethyl)phthalazin-1(2H)-one | Benzyl Bromide | -CH₂-CH₂-N(CSS-CH₂-Ph) |

| Hybrid B | N-2 | 2-(3-Aminopropyl)phthalazin-1(2H)-one | 4-Fluorobenzyl Bromide | -(CH₂)₃-N(CSS-CH₂-C₆H₄F) |

| Hybrid C | C-4 | 4-(Aminomethyl)phthalazin-1(2H)-one | Propargyl Bromide | -CH₂-N(CSS-CH₂-C≡CH) |

| Hybrid D | N-2 | 2-(2-Aminoethyl)phthalazin-1(2H)-one | Propargyl Bromide | -CH₂-CH₂-N(CSS-CH₂-C≡CH) |

| Hybrid E | C-4 | 4-(Aminomethyl)-2-methylphthalazin-1(2H)-one | Benzyl Bromide | -CH₂-N(CSS-CH₂-Ph) at C-4, -CH₃ at N-2 |

Structural Characterization and Elucidation Techniques

Spectroscopic Methodologies

Spectroscopy is fundamental to the characterization of 4-(hydroxymethyl)phthalazin-1(2H)-one, offering detailed insights into its chemical bonds, connectivity, and electronic properties.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. surendranatheveningcollege.comhilarispublisher.com The IR spectrum of 4-(hydroxymethyl)phthalazin-1(2H)-one is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups.

A broad absorption band is anticipated in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching vibration of the primary alcohol group. The N-H stretching of the lactam ring is expected to appear as a moderate band around 3200-3000 cm⁻¹. Sharp peaks just above 3000 cm⁻¹ would correspond to aromatic C-H stretching, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂) group would appear just below 3000 cm⁻¹. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for 4-(hydroxymethyl)phthalazin-1(2H)-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3400 - 3200 | Broad, Medium |

| N-H Stretch | Lactam (Amide) | 3200 - 3000 | Medium |

| C-H Stretch | Aromatic | >3000 | Sharp, Medium |

| C-H Stretch | Aliphatic (-CH₂-) | <3000 | Medium |

| C=O Stretch | Lactam (Amide) | 1680 - 1650 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic/Heterocycle | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Primary Alcohol | 1260 - 1000 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(hydroxymethyl)phthalazin-1(2H)-one, the aromatic protons on the phthalazine (B143731) ring are expected to appear as a series of complex multiplets in the downfield region of 7.5-8.5 ppm. The two protons of the hydroxymethyl (-CH₂) group, being attached to an aromatic ring and an oxygen atom, would likely resonate as a singlet around 4.5-5.0 ppm. The hydroxyl (-OH) proton is expected to produce a broad singlet with a variable chemical shift, which would disappear upon exchange with deuterium (B1214612) oxide (D₂O). Similarly, the amide proton (-NH) of the lactam ring would appear as a broad singlet at a significantly downfield position, typically between 10-12 ppm, and would also be exchangeable with D₂O. organicchemistrydata.orguobasrah.edu.iq

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the lactam is expected to have a chemical shift in the range of 160-170 ppm. The eight carbons of the fused aromatic system would produce a cluster of signals between 120-150 ppm. The aliphatic carbon of the methylene (-CH₂) group is predicted to appear around 60-65 ppm. mdpi.commdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(hydroxymethyl)phthalazin-1(2H)-one

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |

| ¹H | Aromatic | 7.5 - 8.5 | 4H, Multiplet |

| ¹H | -CH₂- | ~4.5 - 5.0 | 2H, Singlet |

| ¹H | -OH | Variable (e.g., 2-5) | 1H, Broad Singlet (D₂O exchangeable) |

| ¹H | -NH- | ~10 - 12 | 1H, Broad Singlet (D₂O exchangeable) |

| ¹³C | C=O | ~160 - 170 | Carbonyl |

| ¹³C | Aromatic/Heterocyclic | ~120 - 150 | 8 Carbons |

| ¹³C | -CH₂- | ~60 - 65 | Methylene |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. The calculated monoisotopic mass of 4-(hydroxymethyl)phthalazin-1(2H)-one is 176.0586 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) at m/z = 176 would be expected to be reasonably intense due to the stability of the aromatic system. wikipedia.org

The fragmentation of the molecular ion would provide structural confirmation. libretexts.org Key fragmentation pathways would likely include:

α-cleavage: Loss of the hydroxymethyl radical (•CH₂OH) to give a stable cation at [M-31]⁺ (m/z 145). This is often a dominant fragmentation for benzyl (B1604629) alcohols.

Loss of Water: Elimination of a water molecule from the molecular ion, leading to a peak at [M-18]⁺ (m/z 158).

Ring Fragmentation: The phthalazinone ring itself can fragment, often through the loss of stable neutral molecules like nitrogen (N₂) or carbon monoxide (CO), leading to characteristic lower-mass ions. raco.catresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation Data for 4-(hydroxymethyl)phthalazin-1(2H)-one

| m/z Value | Ion Identity | Fragmentation Pathway |

| 176 | [M]⁺• | Molecular Ion |

| 158 | [M - H₂O]⁺• | Loss of water |

| 145 | [M - CH₂OH]⁺ | α-cleavage, loss of hydroxymethyl radical |

| 117 | [M - CH₂OH - N₂]⁺ | Subsequent loss of nitrogen from m/z 145 |

| 89 | [M - CH₂OH - N₂ - CO]⁺ | Subsequent loss of carbon monoxide from m/z 117 |

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The phthalazinone core constitutes a significant chromophore. The spectrum is expected to show strong absorptions in the ultraviolet region, typically between 200-400 nm, arising from π → π* electronic transitions within the extended conjugated system of the fused aromatic and heteroaromatic rings. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This method involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. creativebiomart.netazom.com By analyzing the resulting diffraction pattern, it is possible to calculate the precise coordinates of each atom, yielding definitive information on bond lengths, bond angles, and torsional angles. libretexts.org

Although a specific crystal structure for 4-(hydroxymethyl)phthalazin-1(2H)-one is not found in publicly available databases, this technique would confirm the planarity of the phthalazinone ring system and determine the conformation of the hydroxymethyl substituent relative to the ring. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the alcohol O-H and lactam N-H groups, which dictate the crystal packing arrangement. nih.gov

Advanced Analytical Methods for Purity and Identity Confirmation

Beyond initial structural elucidation, advanced analytical techniques are crucial for confirming the identity and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of pharmaceutical compounds. moravek.com A sample is passed through a column under high pressure, and compounds are separated based on their affinity for the column's stationary phase. By using a suitable detector (e.g., UV), the presence of impurities can be identified and quantified, typically as a percentage of the total peak area. wiley.com

High-Resolution Mass Spectrometry (HRMS): For unequivocal identity confirmation, HRMS is employed. This technique measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the compound's elemental formula (C₉H₈N₂O₂) by distinguishing it from other potential formulas that have the same nominal mass. The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for impurity identification and characterization. ijpsjournal.comnih.govnih.gov

Computational Chemistry in Structural and Mechanistic Studies

Computational chemistry serves as a powerful tool in the detailed investigation of 4-(hydroxymethyl)phthalazin-1(2H)-one and its parent scaffold, phthalazin-1(2H)-one. Through the application of theoretical models and calculations, researchers can predict and rationalize the molecule's structural characteristics, electronic properties, and reactive behavior at an atomic level. These in-silico methods complement experimental data, providing deep insights that are often difficult to obtain through laboratory techniques alone.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of phthalazinone derivatives. niscair.res.in These methods allow for the calculation of various molecular properties that govern the compound's reactivity and behavior.

For the parent molecule, phthalazin-1(2H)-one, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to determine its ground state structural properties. niscair.res.in A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of chemical reactivity and kinetic stability. ekb.eg A smaller energy gap suggests that a molecule is more reactive and less stable. semanticscholar.org For phthalazin-1(2H)-one, the calculated HOMO-LUMO energy gap is -4.876 eV, which indicates that charge transfers can readily occur within the molecule. niscair.res.in

Natural Bond Orbital (NBO) analysis is another quantum chemical technique used to understand molecular stability. It provides insights into charge delocalization and hyperconjugative interactions. niscair.res.in For the phthalazinone core, these analyses reveal the charge distribution and the stabilizing effects of electron delocalization across the fused ring system. niscair.res.in Thermodynamic parameters such as Gibbs free energy and entropy can also be calculated as a function of temperature, offering further information on the compound's stability under various conditions. niscair.res.innih.gov

Table 1: Calculated Electronic Properties of Phthalazin-1(2H)-one

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.643 eV | Indicates electron-donating ability |

| LUMO Energy | -1.767 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | -4.876 eV | Relates to chemical reactivity and stability |

Data derived from DFT calculations on the parent phthalazin-1(2H)-one scaffold. niscair.res.in

Molecular Modeling for Conformation and Interactions

Molecular modeling encompasses a range of computational techniques used to predict the three-dimensional structure of molecules and their interactions with other molecules, particularly biological macromolecules. These studies are vital for understanding the conformational preferences of 4-(hydroxymethyl)phthalazin-1(2H)-one and how it might bind to a biological target.

The conformation of the phthalazinone ring system is largely planar. researchgate.net X-ray crystallography studies on related compounds, such as 2-(2-hydroxyethyl)phthalazin-1(2H)-one, show that the two fused rings are nearly coplanar, with a very small dihedral angle between them. nih.gov This planarity is a key structural feature. Molecular modeling can predict the preferred orientation of substituents, like the hydroxymethyl group at the 4-position, relative to this planar core.

A significant application of molecular modeling for this class of compounds is in drug design, where docking simulations are used to predict the binding mode of a ligand within the active site of a protein. rsc.orgresearchgate.net For example, molecular modeling studies have been performed on phthalazin-1(2H)-one derivatives to rationalize their activity as α-adrenoceptor antagonists and cholinesterase inhibitors. rsc.orgnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-receptor complex. researchgate.netnih.gov In the crystal structures of related phthalazinones, intermolecular hydrogen bonds involving the amide N-H and C=O groups, as well as π–π interactions between the aromatic rings, are observed to be crucial for stabilizing the crystal lattice. researchgate.netnih.gov Similar interactions would be expected to govern the binding of 4-(hydroxymethyl)phthalazin-1(2H)-one to a biological target.

Table 2: Key Intermolecular Interactions in Phthalazinone Derivatives

| Interaction Type | Description | Potential Role for 4-(hydroxymethyl)phthalazin-1(2H)-one |

|---|---|---|

| N—H···O Hydrogen Bonds | Forms between the amide proton and a hydrogen bond acceptor (e.g., carbonyl oxygen). researchgate.net | Stabilization of dimers or binding to receptor sites. |

| O—H···O Hydrogen Bonds | The hydroxyl group of the hydroxymethyl substituent can act as both a hydrogen bond donor and acceptor. | Crucial for specific interactions with biological targets. |

| π–π Stacking | Occurs between the planar aromatic rings of the phthalazinone core. researchgate.netnih.gov | Contributes to binding affinity and structural organization. |

| C—H···N/O Hydrogen Bonds | Weaker hydrogen bonds involving aromatic or methylene C-H groups. nih.gov | Fine-tuning of molecular conformation and packing. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful methodologies for elucidating the mechanisms of chemical reactions. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways. mdpi.com While specific computational studies on the synthesis of 4-(hydroxymethyl)phthalazin-1(2H)-one are not widely reported, the principles can be applied from studies on related processes.

The synthesis of phthalazinones typically involves the cyclization of a 2-aroylbenzoic acid or a related precursor with hydrazine (B178648) hydrate (B1144303). ekb.eg DFT calculations can be used to model this reaction. The process would involve calculating the energies of the reactants, proposed intermediates (such as a hydrazide), and transition states for each step of the reaction. nih.gov This allows for the determination of activation energies, which indicate the kinetic feasibility of a proposed pathway.

For instance, a computational study on a Pd-catalyzed reaction demonstrated how DFT can be used to compare different potential pathways, confirming that the catalyst's role is to stabilize intermediates and lower activation barriers. mdpi.com A similar approach could be applied to the synthesis of 4-(hydroxymethyl)phthalazin-1(2H)-one to:

Confirm the Reactant Conformations: Optimize the 3D structures of the starting materials.

Identify Intermediates: Model the stepwise addition of hydrazine and subsequent cyclization, identifying all stable intermediates.

Locate Transition States: Find the highest energy point along the reaction coordinate for each step.

Such studies provide a microscopic view of the reaction, explaining how bonds are formed and broken and why certain products are favored, complementing the macroscopic observations from laboratory experiments. nih.gov

Academic Research Perspectives and Future Synthetic Directions

Innovation in Synthetic Access to 4-(Hydroxymethyl)phthalazin-1(2H)-one

The synthesis of the phthalazinone core has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies. The primary and most established route to 4-(hydroxymethyl)phthalazin-1(2H)-one involves the condensation of 2-formylbenzoic acid with hydrazine (B178648) hydrate (B1144303).

Classical Approach: The reaction of a 2-acylbenzoic acid, such as 2-formylbenzoic acid, with hydrazine is the most fundamental method for constructing the 4-substituted phthalazinone skeleton. researchgate.net This one-pot, two-step process typically involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization (lactamization) to yield the stable phthalazinone ring. syrris.com While robust, this method can sometimes require harsh conditions and may present challenges in controlling residual hydrazine levels in the final product, a critical aspect in pharmaceutical synthesis. syrris.com

Modern Synthetic Innovations: Recent research has focused on developing milder, more efficient, and versatile methods for accessing the phthalazinone scaffold. These innovations aim to improve yields, expand substrate scope, and enhance functional group tolerance.

Process Analytical Technology (PAT)-Guided Synthesis: To address the challenges of the classical approach, particularly on a large scale, Process Analytical Technology (PAT) has been employed. Using tools like in-situ Infrared (IR) spectroscopy and Power Compensation Calorimetry (PCC), researchers have been able to monitor the reaction profile for the conversion of 2-acylbenzoic acids to phthalazinones. This has allowed for the identification of key intermediates and the development of robust crystallization processes that effectively control impurities like residual hydrazine. syrris.com

Copper-Mediated C-H Activation: A novel and innovative strategy involves a copper-mediated cascade C-H/C-H coupling and intramolecular annulation, followed by hydrazinolysis. beilstein-journals.org This method constructs a precursor isoindolin-1-one scaffold under mild conditions. The final step involves treatment with hydrazine hydrate, which cleaves a directing group and forms the phthalazinone ring in excellent yields. This approach offers high generality and regioselectivity, avoiding the need for pre-functionalized benzoic acids. beilstein-journals.org

Multicomponent Reactions (MCRs): The principles of green and efficient chemistry have driven the development of multicomponent strategies. Although not yet specifically detailed for 4-(hydroxymethyl)phthalazin-1(2H)-one, novel MCRs for other phthalazinone derivatives have been reported, such as [3+2+1] three-component strategies. nih.gov These methods combine multiple starting materials in a single step, reducing waste and improving atom economy, representing a promising future direction for the synthesis of this target molecule.

Table 1: Comparison of Synthetic Routes to the Phthalazinone Core

| Synthetic Method | Key Precursors | General Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Classical Condensation | 2-Acylbenzoic Acid, Hydrazine Hydrate | Reflux in a suitable solvent (e.g., ethanol, acetic acid) | Straightforward, well-established | Can require harsh conditions, potential for impurities (hydrazine) |

| Copper-Mediated C-H Activation | Benzamide, Alkyne, Directing Group | Cu(OAc)₂, K₂CO₃, DMF, 80°C; then N₂H₄·H₂O, NaOH | High efficiency, mild conditions, avoids pre-functionalized acids | Multistep, requires directing group strategy |

| Multicomponent Reactions | Varies (e.g., Phthalic Anhydride, Hydrazine, Aldehyde, etc.) | Often catalyzed, one-pot | High atom economy, operational simplicity, reduced waste | Specific conditions need to be developed for this target |

Development of Novel Chemical Transformations

The 4-(hydroxymethyl)phthalazin-1(2H)-one molecule possesses several reactive sites amenable to chemical transformation: the primary alcohol, the N2-position of the lactam, and the aromatic ring. The hydroxymethyl group, in particular, serves as a versatile handle for introducing diverse functionalities.

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to afford the corresponding 4-formylphthalazin-1(2H)-one (an aldehyde) or 1-oxo-1,2-dihydrophthalazine-4-carboxylic acid. These derivatives are highly valuable intermediates. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations, while the carboxylic acid is a precursor for amides, esters, and other acid derivatives.

Derivatization of the N2-Position: The nitrogen at the 2-position can be readily alkylated or acylated. N-alkylation, for example by reaction with 1,2-dibromoethane (B42909), can be used to introduce linker chains for the attachment of other pharmacophores. mdpi.com This position is crucial for modulating the molecule's physicochemical properties, such as solubility and lipophilicity.

Transformation of the Lactam Moiety: The lactam carbonyl can be converted to a thione by treatment with reagents like Lawesson's reagent or P₂S₅. researchgate.net The resulting phthalazinethione can serve as a precursor for further functionalization.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the phthalazinone core can undergo electrophilic substitution reactions, such as nitration or halogenation, although the reactivity is influenced by the deactivating effect of the heterocyclic ring. The position of substitution will be directed by the existing functionalities.

Elucidation of Complex Reaction Mechanisms

Understanding the reaction mechanisms underlying the formation and transformation of 4-(hydroxymethyl)phthalazin-1(2H)-one is fundamental for optimizing reaction conditions and predicting outcomes.

The classical synthesis from 2-formylbenzoic acid and hydrazine proceeds through a well-understood pathway. researchgate.net The initial step is a nucleophilic attack by a nitrogen atom of hydrazine on the carbonyl carbon of the aldehyde group. This is followed by dehydration to form a hydrazone intermediate. The second, and typically slower, step is an intramolecular nucleophilic attack by the second nitrogen of the hydrazone onto the carboxylic acid carbon, which, after dehydration, forms the stable six-membered heterocyclic ring. This final ring-closing is an example of lactamization.

A proposed mechanism for the oxalic acid-catalyzed synthesis from phthalaldehydic acid (an isomer of 2-formylbenzoic acid) involves the activation of the carbonyl group by the acid catalyst, facilitating the initial nucleophilic attack by hydrazine. researchgate.net The subsequent cyclization and dehydration lead to the final product.

In more advanced syntheses, such as the copper-mediated C-H activation route, the mechanism is significantly more complex. It is proposed to involve the formation of a chelated organocopper(III) intermediate, followed by reductive elimination and intramolecular annulation to build a precursor, which is then converted to the phthalazinone via hydrazinolysis. beilstein-journals.org

Exploration of Structure-Reactivity Relationships within the Phthalazinone Scaffold

The chemical reactivity and biological activity of phthalazinone derivatives are intrinsically linked to their molecular structure. The phthalazinone core is an electron-deficient system, which influences the reactivity of its various positions.

Lactam-Lactim Tautomerism: The phthalazinone ring can exist in two tautomeric forms: the lactam (amide) form and the lactim (enol) form. The equilibrium between these two forms is a key determinant of the scaffold's reactivity. longdom.org While the lactam form generally predominates, the lactim tautomer allows for reactions at the oxygen atom, such as O-alkylation. This dynamic equilibrium is crucial for the synthesis of diverse derivatives.

Influence of Substituents: The nature and position of substituents dramatically alter the electronic properties and steric profile of the molecule.

N2-Substituents: Alkylation or acylation at the N2-position can modify the molecule's solubility, lipophilicity, and ability to act as a hydrogen bond donor. This is a common site for modification in drug design to fine-tune pharmacokinetic properties. mdpi.com

C4-Substituents: The substituent at the C4 position significantly impacts biological activity. For example, in a series of analogues designed as cholinesterase inhibitors, modifications at this position led to substantial differences in inhibitory potency and selectivity. rsc.org The hydroxymethyl group at C4 provides a hydrogen bond donor capability and a site for further derivatization.

Table 2: Structure-Activity Relationship (SAR) Insights for the Phthalazinone Scaffold

| Modification Site | Structural Change | Observed Impact on Properties/Activity | Example Application |

|---|---|---|---|

| N2-Position | Introduction of alkyl or aryl groups | Modulates solubility, lipophilicity, and metabolic stability | Anticancer agents, tuning pharmacokinetics |

| C4-Position | Varying substituents (e.g., benzyl (B1604629), alkylamino) | Crucial for target binding and biological potency | Cholinesterase inhibitors, PARP inhibitors |

| Benzene Ring | Addition of electron-withdrawing/donating groups | Alters electronic properties and potential for π-π stacking interactions | General drug design |

Strategic Derivatization for Advanced Chemical Entities

4-(Hydroxymethyl)phthalazin-1(2H)-one is a strategic starting material for creating advanced chemical entities with tailored properties. The hydroxymethyl group is a key enabler for this diversification.

Molecular Hybridization: This strategy involves combining the phthalazinone core with another pharmacophore to create a hybrid molecule with potentially synergistic or dual-acting properties. For example, the hydroxymethyl group can be converted to an aminoalkyl group, which can then be used to attach a dithiocarbamate (B8719985) moiety, a scaffold known for its anticancer properties. mdpi.comnih.gov This approach aims to improve efficacy and overcome drug resistance.

Bioisosteric Replacement and Scaffold Hopping: In drug design, the phthalazinone core can be used as a bioisostere for other bicyclic heterocycles. The derivatization of the 4-(hydroxymethyl) group allows for the synthesis of libraries of compounds that mimic the spatial and electronic features of known active molecules. For instance, phthalazinone derivatives have been designed as analogues of the Alzheimer's drug Donepezil, targeting cholinesterase enzymes. rsc.org

Linker Chemistry for Targeted Therapies: The hydroxymethyl group can be elaborated into a linker, which can then be used to attach the phthalazinone moiety to proteins, peptides, or other targeting ligands. This is particularly relevant for the development of targeted drug delivery systems or proteolysis-targeting chimeras (PROTACs), where the phthalazinone might serve as a ligand for a target protein.

The strategic derivatization of 4-(hydroxymethyl)phthalazin-1(2H)-one, enabled by its inherent reactivity and guided by an understanding of its structure-activity relationships, continues to be a fruitful avenue for the discovery of novel chemical entities in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Synthetic Routes for 4-(Hydroxymethyl)phthalazin-1(2H)-one Derivatives Q: What are common synthetic strategies for preparing 4-(hydroxymethyl)phthalazin-1(2H)-one and its derivatives? A: Synthesis typically involves cyclocondensation of phthalic anhydride derivatives with hydrazines. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate serves as a key intermediate for introducing substituents like oxadiazoles via nucleophilic substitution or cyclization . Ultrasonic irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while adhering to green chemistry principles . Optimization includes catalyst screening (e.g., Pd for cross-coupling) and solvent selection, particularly for moisture-sensitive intermediates.

Characterization Techniques for Structural Validation Q: Which analytical methods are critical for confirming the structure of phthalazinone derivatives? A: A combination of ¹H/¹³C NMR, HRMS, and X-ray crystallography is essential. ¹H NMR identifies substitution patterns (e.g., aromatic protons at δ 7.74–8.47 ppm for hydroxymethyl derivatives) , while X-ray crystallography reveals hydrogen-bonding networks (N–H···O bonds: 2.85–3.10 Å) and molecular planarity in cocrystals with picric acid . HRMS with <5 ppm accuracy verifies molecular formulas.

Biological Activity Screening Protocols Q: What standardized assays evaluate the anti-proliferative activity of phthalazinone derivatives? A: MTT assays using cancer cell lines (e.g., MCF-7 breast cancer) with doxorubicin as a positive control are common. Data should include IC₅₀ values (reported as mean ± SEM) from ≥2 independent experiments . Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays are recommended to distinguish apoptosis mechanisms .

Advanced Research Questions

Regioselective C–H Functionalization Strategies Q: How can late-stage diversification of 4-arylphthalazinones be achieved with regiocontrol? A: Iridium-catalyzed C–H amidation using TsN₃ enables para-selectivity on aryl substituents. Key parameters: [Cp*IrCl₂]₂ catalyst (5 mol%), DCE solvent at 80°C, and phthalazinone carbonyl as a directing group. This method achieves >80% regioselectivity for mono-amidated products . Steric tuning of aryl groups controls competing ortho/meta selectivity.

Overcoming Synthetic Limitations in Aminophthalazinone Preparation Q: What innovations address challenges in synthesizing 4-aminophthalazin-1(2H)-one derivatives? A: Palladium-catalyzed amination of chlorophthalazinones (Xantphos ligand, Cs₂CO₃, dioxane, 100°C) yields >75% . One-pot Ugi reactions with isocyanides and amines allow direct tertiary amine installation. Critical considerations include NH group protection during metal-catalyzed steps and microwave acceleration of Buchwald–Hartwig couplings.

Computational Design of PARP Inhibitors Q: How does molecular docking guide the rational design of phthalazinone-based PARP-1 inhibitors? A: Docking into PARP-1's NAD⁺ binding site (PDB: 4UND) prioritizes hydrogen bonding (e.g., phthalazinone carbonyl with Ser904/Gly863) and π-stacking (Tyr907). Olaparib analogs with 4-(cyclopropanecarbonyl)piperazine show ΔG < -9 kcal/mol, correlating with IC₅₀ <10 nM . MD simulations (>50 ns) assess binding stability for flexible substituents.

Dual Apoptosis Mechanisms in Cancer Models Q: How can researchers differentiate PARP-dependent and independent apoptosis pathways? A: A tiered approach combines PARP activity assays (HPLC-measured NAD⁺ depletion), Western blotting for cleaved PARP/caspases, and rescue experiments with NAD⁺ supplementation. Derivatives like 4-(hydroxymethyl)phthalazinones exhibit PARP inhibition (IC₅₀ = 12 nM) and ROS-mediated apoptosis at higher doses (>5 μM) . JC-1 staining detects mitochondrial depolarization.

Antifungal Activity and Structure-Activity Relationships Q: What structural features enhance antifungal efficacy in phthalazinone derivatives? A: Derivatives like 4-(3,4-methylenedioxybenzyl)phthalazin-1(2H)-one show broad-spectrum activity (MIC₉₀ = 8–16 μg/mL) against Candida via ergosterol biosynthesis inhibition. Electron-donating benzyl substituents improve membrane penetration . Assays should follow CLSI M27/M38 protocols with amphotericin B controls.

Cocrystallization for Enhanced Physicochemical Properties Q: How does cocrystallization with picric acid improve phthalazinone stability? A: Cocrystals (1:1 molar ratio) increase melting points by 40–50°C via N–H···O bonds (2.89 Å) and π–π stacking . Optimization involves solvent screening (ethanol/water), stoichiometric control, and DSC/TGA validation. These cocrystals maintain bioactivity with improved solubility.

Addressing Data Variability in Enzyme Inhibition Assays Q: How can researchers ensure reproducibility in kinase inhibition studies? A: Harmonize protocols by standardizing ATP concentrations (Km vs. 10× Km), using enzymes from consistent vendors (e.g., SignalChem PARP1), and including controls (e.g., veliparib). DMSO content must be ≤1% to avoid IC₅₀ variability . Triplicate assays across ≥3 independent experiments (SEM ≤15%) are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.